Barium pyrophosphate

Description

Structure

2D Structure

Properties

CAS No. |

13466-21-2 |

|---|---|

Molecular Formula |

BaH4O7P2 |

Molecular Weight |

315.30 g/mol |

IUPAC Name |

barium(2+);phosphonato phosphate |

InChI |

InChI=1S/Ba.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

ZAQQAKZAIUCBIQ-UHFFFAOYSA-N |

SMILES |

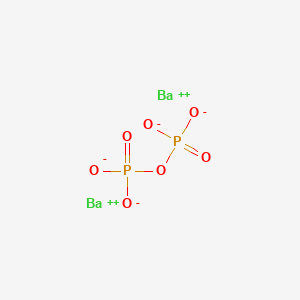

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Ba] |

Other CAS No. |

13466-21-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Barium Pyrophosphate: Chemical Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of barium pyrophosphate (Ba₂P₂O₇), a compound of interest in materials science, particularly as a phosphor host material. This document details its chemical formula, polymorphic crystal structures, and key quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, adhering to a high standard of scientific rigor.

Chemical Formula and General Properties

This compound is an inorganic compound with the chemical formula Ba₂P₂O₇ .[1][2][3] It is a white, powdered solid that is sparingly soluble in water but soluble in acidic solutions.[2] As a host material for phosphors, its properties can be finely tuned by doping with various elements, making its synthesis and structural characterization a subject of significant research.[4]

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | Ba₂P₂O₇ |

| Molecular Weight | 448.60 g/mol |

| CAS Number | 13466-21-2 |

| Appearance | White powder |

| Density | ~3.9 g/cm³ |

| Solubility | Soluble in acids, sparingly soluble in water |

Crystal Structure and Polymorphism

This compound exhibits polymorphism, existing in at least two distinct crystalline forms: a low-temperature orthorhombic phase (α-Ba₂P₂O₇) and a high-temperature hexagonal phase (σ-Ba₂P₂O₇).[1][5]

The α-Ba₂P₂O₇ form is isostructural with α-Sr₂P₂O₇ and possesses an orthorhombic crystal system with the space group Pnma.[5][6][7] The structure is characterized by two unique barium (Ba²⁺) cation sites, both of which are coordinated by nine oxygen atoms, forming BaO₉ polyhedra.[2][5] These polyhedra are linked, creating channels wherein the pyrophosphate (P₂O₇⁴⁻) anions are located.[2][6] The pyrophosphate anion in this form adopts an eclipsed conformation with a P-O-P bridging angle of approximately 131.5° to 134.7°.[5][6][8]

The high-temperature σ-Ba₂P₂O₇ phase crystallizes in a hexagonal system with the space group P-62m.[1] In this structure, the Ba²⁺ cations also occupy two different sites, but with different coordination numbers: one is coordinated by seven oxygen atoms (7-fold coordination), and the other is surrounded by ten oxygen atoms (10-fold coordination).[1][8]

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | α-Ba₂P₂O₇ (Orthorhombic) | σ-Ba₂P₂O₇ (Hexagonal) |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma (No. 62) | P-62m (No. 189) |

| Lattice Parameters | a = 9.2875 Åb = 5.6139 Åc = 13.8064 Å | a = 9.415 Åc = 7.078 Å |

| Unit Cell Volume (V) | 719.85 ų | Data not readily available |

| Z | 4 | Data not readily available |

Data sourced from multiple references.[1][6][7]

Table 3: Selected Bond Distances and Angles for α-Ba₂P₂O₇

| Bond/Angle | Type | Distance (Å) / Angle (°) |

| Ba1-O | Coordination Bond | 2.564 - 2.927 Å |

| Ba2-O | Coordination Bond | 2.765 - 3.084 Å |

| P-O (bridging) | Covalent Bond | ~1.598 Å |

| P-O (terminal) | Covalent Bond | ~1.503 - 1.519 Å |

| P-O-P | Bridging Angle | 134.7° |

Data sourced from multiple references.[5][8]

Table 4: Vibrational Spectroscopy Data for the Pyrophosphate Anion (P₂O₇⁴⁻)

| Vibrational Mode | Raman Shift (cm⁻¹) Range | FTIR Absorption (cm⁻¹) Range | Assignment |

| Asymmetric Stretch (νas) | ~1100 - 1200 | ~1100 - 1200 | Terminal PO₃²⁻ stretching |

| Symmetric Stretch (νs) | ~1020 - 1030 | ~1020 - 1030 | Terminal PO₃²⁻ stretching |

| Asymmetric Stretch (νas) | Not typically observed | ~900 - 980 | P-O-P bridge stretching |

| Symmetric Stretch (νs) | ~720 - 780 | Not typically observed | P-O-P bridge stretching |

| Deformation Modes | < 600 | < 600 | O-P-O and PO₃ bending |

Assignments are general for pyrophosphate groups and may vary slightly based on the specific crystal structure.

Structural and Relational Visualizations

The following diagrams illustrate the coordination environments within the α-Ba₂P₂O₇ crystal structure and the logical workflow for its synthesis and analysis.

Caption: Coordination of the two unique Ba²⁺ sites in α-Ba₂P₂O₇.

Caption: Experimental workflow for Ba₂P₂O₇ synthesis and characterization.

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound, each influencing the final product's morphology, particle size, and thermal properties.

4.1.1. Solid-State Reaction Method

This is a conventional high-temperature method for producing crystalline Ba₂P₂O₇.

-

Precursor Preparation: Use high-purity barium carbonate (BaCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) as precursors.

-

Mixing: Weigh stoichiometric amounts of the precursors (1:2 molar ratio of BaCO₃ to (NH₄)₂HPO₄).

-

Grinding: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

-

Calcination:

-

Place the ground powder in a platinum or alumina crucible.

-

Heat the mixture in a furnace at a rate of 5 K/min to 373 K and hold for 24 hours to remove moisture.

-

Increase the temperature to 573 K and hold for 24 hours to initiate decomposition of the phosphate precursor.

-

Further increase the temperature to 773 K and hold for 24 hours.[9]

-

After cooling, grind the sample again to improve reactivity.

-

Perform a final heat treatment at 973 K for 48 hours, followed by slow cooling to room temperature.[9]

-

-

Product Recovery: The resulting white powder is α-Ba₂P₂O₇.

4.1.2. Co-Precipitation Method

This wet-chemical method allows for the synthesis of doped phosphors at lower temperatures.

-

Solution Preparation:

-

Prepare an aqueous solution of a soluble barium salt, such as barium chloride (BaCl₂).

-

Prepare a separate aqueous solution of a pyrophosphate source, such as sodium pyrophosphate (Na₄P₂O₇) or pyrophosphoric acid (H₄P₂O₇).[2]

-

-

Precipitation:

-

Slowly add the pyrophosphate solution to the barium salt solution under constant stirring. A white precipitate of this compound will form immediately.

-

Maintain the pH of the solution, if necessary, using a suitable buffer or by adding a dilute base.

-

-

Aging: Allow the precipitate to age in the mother liquor, often overnight with continued stirring, to ensure complete reaction and improve crystallinity.

-

Washing and Separation:

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any soluble by-products, followed by a final wash with ethanol.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to remove water and solvent.

-

The resulting powder may be amorphous or poorly crystalline. A subsequent calcination step (e.g., 350-600 °C) is often required to obtain the desired crystalline phase.[1]

-

4.1.3. Hydrothermal Synthesis Method

This method yields well-defined crystalline products under elevated temperature and pressure.

-

Precursor Mixture: Combine 0.17 g of barium hydrogen phosphate (BaHPO₄) and 0.05 g of ammonium dihydrogen phosphate (NH₄H₂PO₄) with 0.4 mL of a 1M barium hydroxide (Ba(OH)₂) solution.[3][5]

-

Autoclave Sealing: Place the mixture in a sealed silver ampoule or a Teflon-lined stainless steel autoclave.

-

Heating: Heat the sealed vessel to 773 K (500 °C) for 7-10 days.[3][5] A counter-pressure of approximately 131 MPa (19000 psi) should be maintained.[3][5]

-

Cooling and Recovery: Slowly cool the autoclave to room temperature.

-

Washing: Wash the contents of the ampoule with deionized water to recover the single crystals of α-Ba₂P₂O₇.[5]

4.1.4. Sol-Gel Method

This low-temperature wet-chemical technique produces high-purity, nano-sized powders.

-

Precursor Dissolution: Dissolve barium and phosphate precursors, such as barium nitrate (Ba(NO₃)₂) and ammonium dihydrogen phosphate ((NH₄)₂HPO₄), in a suitable solvent (e.g., distilled water or ethanol).

-

Sol Formation: Add a complexing agent, such as citric acid or ethylene glycol, to the solution to form a stable sol through hydrolysis and polycondensation reactions.

-

Gelation: Adjust the pH or slowly evaporate the solvent to promote the transition from a sol to a continuous solid-network gel.

-

Drying: Dry the gel at a low temperature (e.g., 100-120 °C) to remove the solvent, forming a xerogel.

-

Calcination: Calcine the dried gel at temperatures typically above 600 °C to burn off organic residues and crystallize the Ba₂P₂O₇ phase.[1]

Characterization Protocols

4.2.1. X-ray Diffraction (XRD) Analysis

XRD is the primary technique for phase identification and crystal structure analysis.

-

Sample Preparation: Finely grind the synthesized this compound powder using an agate mortar and pestle to ensure random crystal orientation and minimize particle size effects. Mount the powder onto a zero-background sample holder.

-

Instrument Setup: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Set the operating voltage and current (e.g., 40 kV and 40 mA).

-

Data Collection:

-

Scan the sample over a 2θ range, typically from 10° to 80°.

-

Use a step size of 0.02° and a dwell time of 1-5 seconds per step, depending on the desired signal-to-noise ratio.

-

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern to standard patterns from a database (e.g., the ICDD Powder Diffraction File) to confirm the presence of Ba₂P₂O₇ and identify the specific polymorph (α or σ).

-

Structural Refinement: For detailed structural analysis, perform Rietveld refinement on the collected data. This allows for the precise determination of lattice parameters, atomic positions, and bond lengths/angles. This analysis requires a known structural model as a starting point.

-

This guide serves as a comprehensive resource for the synthesis and characterization of this compound. The provided data and protocols are intended to facilitate further research and development in the application of this versatile inorganic compound.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 5. Hydrothermally synthesized α-Ba2P2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Ba2P2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. This compound | 13466-21-2 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium pyrophosphate (Ba₂P₂O₇) is an inorganic compound that has garnered significant interest in various scientific fields, particularly in the development of luminescent materials, bioceramics, and phosphors for applications like white light-emitting diodes (LEDs).[1][2] Its utility is deeply rooted in its crystal structure, which dictates its physical and chemical properties. A thorough understanding of its crystallographic characteristics is therefore paramount for optimizing its performance in existing applications and innovating new ones.

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, focusing on its known polymorphs, the experimental protocols for its synthesis and characterization, and a detailed presentation of its crystallographic data.

Polymorphism in this compound

This compound is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[3] The two most well-characterized polymorphs are a low-temperature orthorhombic phase (α-Ba₂P₂O₇) and a high-temperature hexagonal phase (σ-Ba₂P₂O₇).[1][4] The transition between these phases typically occurs at temperatures between 600°C and 700°C.[3] Each polymorph possesses a unique atomic arrangement, leading to distinct properties.

Crystal Structure and Data

The structural analysis of Ba₂P₂O₇ polymorphs reveals significant differences in their crystal systems, space groups, and atomic coordination environments. These structural details are crucial for predicting material behavior and designing new functionalities.

Orthorhombic α-Ba₂P₂O₇

The low-temperature α-phase is isostructural with α-Sr₂P₂O₇.[5] Its structure is composed of two distinct BaO₉ polyhedra.[5] These polyhedra are linked together by sharing corners and edges, forming a three-dimensional framework that creates large channels.[3][5] Within these channels, the pyrophosphate (P₂O₇) anions are located.[3][5] The P₂O₇ groups in this phase adopt an eclipsed conformation.[5]

Hexagonal σ-Ba₂P₂O₇

The high-temperature σ-phase presents a different coordination scheme.[3] In this hexagonal structure, the Ba²⁺ cations are also divided into two types based on their coordination environments: one with a seven-fold coordination (seven oxygen atoms) and another with a ten-fold coordination (ten oxygen atoms).[3] This variation in atomic packing distinguishes it significantly from the orthorhombic form and other alkaline earth pyrophosphates.[1][4]

Crystallographic Data

The quantitative crystallographic data for the primary polymorphs of this compound are summarized below for direct comparison.

| Parameter | α-Ba₂P₂O₇ (Orthorhombic) | σ-Ba₂P₂O₇ (Hexagonal) |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma | P-62m[1][4] |

| Lattice Constant a | 9.2875 (1) Å[5] | Data not available in results |

| Lattice Constant b | 5.6113 (11) Å[1] | Data not available in results |

| Lattice Constant c | 13.80640 Å[1] | Data not available in results |

| Angles (α, β, γ) | 90°, 90°, 90° | 90°, 90°, 120° |

| P-O-P Angle | 131.52 (9)°[5] | Data not available in results |

| Ba²⁺ Coordination | 9-fold (two unique sites)[5] | 7-fold and 10-fold[3] |

| P₂O₇ Conformation | Eclipsed[5] | Data not available in results |

Experimental Protocols

The synthesis and analysis of this compound crystals involve several key experimental techniques. The choice of synthesis method can significantly influence the resulting phase, morphology, and particle size.

Synthesis Methodologies

Multiple routes have been established for the synthesis of this compound, each offering distinct advantages.

dot

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium pyrophosphate (Ba₂P₂O₇) is an inorganic compound that has garnered significant interest in materials science and solid-state chemistry.[1] Its high thermal stability and unique crystal structure make it a promising material for various applications, including as a host material for phosphors in lighting and display technologies, and in the manufacturing of specialized ceramics.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations to illustrate key concepts.

Physical and Chemical Properties

This compound is a white, crystalline powder.[2][3] It is sparingly soluble in water but dissolves in acidic solutions.[2][3] The compound is known for its high thermal stability, with decomposition occurring at temperatures above 1000°C.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 13466-21-2 | [2][3][4][5][6] |

| Molecular Formula | Ba₂P₂O₇ | [2][3][4][5][6] |

| Molecular Weight | 448.60 g/mol | [2][5][6] |

| Physical Property | Value | Source |

| Appearance | White powder | [2][3][4] |

| Density | 3.9 g/cm³ | [2][4] |

| Melting Point | >300 °C (Decomposition observed at higher temperatures) | [7] |

| Water Solubility | 0.01 g/100mL | [2][3] |

| Solubility | Soluble in acids and ammonium salts | [2][3] |

Crystal Structure

This compound is known to exist in at least two polymorphic forms: a low-temperature orthorhombic phase (α-Ba₂P₂O₇) and a high-temperature hexagonal phase (β-Ba₂P₂O₇).[1]

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Source |

| α-Ba₂P₂O₇ | Orthorhombic | Pnma | a = 9.2875, b = 5.6139, c = 13.8064 | [5] |

| β-Ba₂P₂O₇ | Hexagonal | P-62m | Not specified in search results | [1] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of method influencing the properties of the final product.[1]

1. Solid-State Reaction

This method involves the high-temperature reaction of solid precursors and is suitable for large-scale production.[1]

-

Reactants: Barium carbonate (BaCO₃) and ammonium dihydrogen phosphate ((NH₄)₂HPO₄).

-

Procedure:

-

Thoroughly grind a stoichiometric mixture of BaCO₃ and (NH₄)₂HPO₄ in an agate mortar.

-

Heat the mixture in a platinum crucible at 373 K, 573 K, and 773 K for 24 hours at each temperature to decompose the precursors and form an intermediate.[8]

-

After grinding the intermediate product, perform a final heat treatment at 973 K for 48 hours.[8]

-

Allow the product to cool slowly to room temperature.[8]

-

Wash the final product with hot water to remove any unreacted starting materials.[8]

-

2. Co-precipitation Method

This wet-chemical method is often used to synthesize doped this compound, for example, for phosphor applications.[1]

-

Reactants: Barium chloride (BaCl₂), sodium pyrophosphate (Na₄P₂O₇), and dopant salts (e.g., EuCl₃, TbCl₃).

-

Procedure:

-

Prepare aqueous solutions of BaCl₂, Na₄P₂O₇, and the desired dopant salts.

-

Slowly add the Na₄P₂O₇ solution to the BaCl₂ solution containing the dopant ions under constant stirring.

-

A precipitate will form. Continue stirring for a set period to ensure complete reaction.

-

Filter the precipitate and wash it several times with deionized water to remove soluble byproducts.

-

Dry the precipitate in an oven at a moderate temperature (e.g., 120 °C).

-

Calcine the dried powder at a high temperature (e.g., 800-1000 °C) in a controlled atmosphere to obtain the crystalline doped Ba₂P₂O₇.

-

Characterization Techniques

1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized this compound.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Sample Preparation: The powdered sample is typically mounted on a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range, for example, from 10° to 80°, with a specific step size and scan speed.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[9]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the material, particularly the pyrophosphate (P₂O₇⁴⁻) group.

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.[10][11]

-

Data Collection: The spectrum is recorded in the mid-infrared range (e.g., 400-4000 cm⁻¹).[10][11]

-

Analysis: The absorption bands are assigned to the characteristic vibrations of the P-O and P-O-P bonds within the pyrophosphate anion.[12]

3. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.[9][13]

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: A small amount of the powdered sample is placed in a crucible (e.g., alumina).[14]

-

Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[14]

-

Analysis: The TGA curve shows weight loss as a function of temperature, indicating decomposition or dehydration. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, or crystallization.

Visualizations

Synthesis of this compound via Solid-State Reaction

Caption: Workflow for the solid-state synthesis of this compound.

Polymorphic Transformation of this compound

Caption: Reversible phase transformation between the polymorphs of this compound.

References

- 1. This compound | 13466-21-2 | Benchchem [benchchem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 13466-21-2 [chemicalbook.com]

- 4. This compound | CAS 13466-21-2 | Lorad Chemical Corporation [loradchemical.com]

- 5. Diphosphoric acid, barium salt (1:2) | Ba2O7P2 | CID 166822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 焦磷酸钡 powder, -200 mesh, 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. americanelements.com [americanelements.com]

- 8. α-Ba2P2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. chalcogen.ro [chalcogen.ro]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 14. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]

Barium Pyrophosphate: A Technical Guide for Scientific Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Barium pyrophosphate (Ba₂P₂O₇) is an inorganic compound that has garnered interest in various fields of materials science due to its thermal stability and luminescent properties. This document provides a comprehensive technical overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and known applications, with a special consideration for its relevance in biomedical and pharmaceutical research.

Core Identifiers and Chemical Properties

This compound is identified by a unique set of chemical and physical properties that are critical for its application in research and industry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13466-21-2[1] |

| Molecular Formula | Ba₂P₂O₇[1] |

| IUPAC Name | dibarium diphosphate; barium(2+);phosphonato phosphate[2] |

| Synonyms | Barium phosphate (pyro), Dithis compound[2] |

| PubChem CID | 166822[2] |

| EC Number | 236-716-7[2] |

| InChI Key | RCUAPGYXYWSYKO-UHFFFAOYSA-J |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 448.60 g/mol |

| Appearance | White powder[3] |

| Density | ~3.9 g/cm³[3] |

| Solubility | Sparingly soluble in water (0.01 g/100mL); Soluble in acids and ammonium salts[4] |

| Melting Point | Decomposes at high temperatures (>1000 °C)[5] |

| Crystal System | Exists in polymorphs, including orthorhombic and hexagonal phases[5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, each influencing the final properties of the material, such as particle size, crystallinity, and purity. The two primary routes are solid-state reaction and wet-chemical precipitation.

Experimental Protocol 1: Solid-State Reaction

This method is a scalable, cost-effective industrial process involving the high-temperature reaction of solid precursors.

Methodology:

-

Precursor Mixing: Stoichiometric amounts of barium carbonate (BaCO₃) and a phosphate source, such as phosphoric acid (H₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄), are intimately mixed.

-

Intermediate Formation: The mixture is heated to form a barium hydrogen phosphate (BaHPO₄) intermediate. With barium carbonate and phosphoric acid, the reaction is: BaCO₃ + H₃PO₄ → BaHPO₄ + CO₂ + H₂O[5]

-

Calcination: The intermediate, barium hydrogen phosphate, is then calcined at a high temperature. This thermal decomposition step dehydrates the intermediate to form the final this compound product. The reaction is: 2BaHPO₄ → Ba₂P₂O₇ + H₂O[5] Calcination temperatures are typically high, often exceeding 800-1000°C, to ensure complete conversion and high crystallinity.

References

- 1. 焦磷酸钡 powder, -200 mesh, 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 13466-21-2 | Benchchem [benchchem.com]

- 3. Barium Phosphate: Versatile Uses and Key Benefits [eureka.patsnap.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Thermal Decomposition of Barium Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium hydrogen phosphate (BaHPO₄), a material of interest for its potential applications in bioceramics, luminescent materials, and ferroelectrics. This document details the decomposition pathway, quantitative analysis of thermal events, and the experimental protocols for characterization.

Introduction

Barium hydrogen phosphate (BaHPO₄) is an inorganic compound that undergoes a well-defined thermal decomposition to form barium pyrophosphate (Ba₂P₂O₇). Understanding the thermal behavior of BaHPO₄ is crucial for controlling the synthesis of this compound, a promising host material for phosphors. This guide synthesizes findings from various studies to provide a detailed understanding of this process.

Thermal Decomposition Pathway

The thermal decomposition of barium hydrogen phosphate is an endothermic process that occurs in a single, well-defined stage. The overall reaction involves the condensation of two moles of barium hydrogen phosphate to form one mole of this compound and one mole of water, which is released as vapor.

The proposed mechanism for this decomposition is as follows:

2 BaHPO₄(s) → Ba₂P₂O₇(s) + H₂O(g)[1]

This reaction is initiated by heating, with the decomposition temperature varying slightly depending on the synthesis method of the initial BaHPO₄.

Quantitative Thermal Analysis Data

The thermal decomposition of barium hydrogen phosphate has been characterized using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key quantitative data from these analyses are summarized in the table below. It is important to note that variations in decomposition temperature and mass loss can arise from differences in the synthesis method and experimental conditions.

| Parameter | Value (Gel-Grown) | Value (Microbiological Synthesis) | Value (α-BaHPO₄) | Reference |

| Decomposition Onset Temperature | > 370°C | - | - | [1] |

| Decomposition Completion Temperature | 430°C | - | - | [1] |

| Decomposition/Melting Point | - | 355.5°C | - | [2] |

| Mass Loss Events | - | - | 191°C and 350°C | [3] |

| Total Mass Loss | 7.9 wt% | 7.47 wt% | ~12 wt% | [1][2][3] |

| Nature of Process | Endothermic | - | Endothermic | [1][3] |

Experimental Protocols

This section details the methodologies for the synthesis of the precursor material and its subsequent thermal analysis.

Synthesis of Barium Hydrogen Phosphate (Gel Method)

A common method for synthesizing high-quality crystals of BaHPO₄ is the gel growth technique.

-

Gel Preparation: A gel is prepared using sodium metasilicate and orthophosphoric acid.

-

Diffusion: A solution of barium chloride (e.g., 0.5 M) is carefully layered on top of the set gel.

-

Crystal Growth: Barium chloride diffuses into the gel, reacting with the orthophosphoric acid to form crystals of BaHPO₄ over time at ambient temperature. Good quality crystals have been obtained at a gel density of 1.03 and a pH of 6.[1]

Characterization of Barium Hydrogen Phosphate

Prior to thermal analysis, the synthesized BaHPO₄ should be characterized to confirm its purity and structure.

-

X-Ray Diffraction (XRD): To confirm the crystalline phase of BaHPO₄. The X-ray powder diffraction pattern can be recorded using a diffractometer with CuKα radiation.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, particularly the P-O-H and phosphate groups. The IR spectrum is typically recorded using the KBr pellet technique.[1]

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

The thermal decomposition is studied using simultaneous TG-DTA.

-

Instrumentation: A simultaneous thermal analyzer (e.g., Shimadzu DT-30) is used.[1]

-

Sample Preparation: A small amount of the powdered BaHPO₄ sample is placed in a sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10°C/min is applied.[1]

-

Temperature Range: The sample is heated from room temperature to a temperature above the decomposition range (e.g., 600°C).

-

Atmosphere: The experiment is typically run in a dynamic atmosphere of dry air or an inert gas like nitrogen.

-

-

Data Analysis: The mass loss as a function of temperature (TG curve) and the difference in temperature between the sample and a reference (DTA curve) are recorded. The onset and completion temperatures of decomposition, as well as the percentage mass loss, are determined from the TG curve. The endothermic or exothermic nature of the process is determined from the DTA curve.

Characterization of the Decomposition Product

The final product of the thermal decomposition, this compound (Ba₂P₂O₇), can be characterized using the same techniques as the precursor to confirm the completion of the reaction.

-

XRD: The X-ray diffraction pattern will show the characteristic peaks of Ba₂P₂O₇, which are distinct from those of BaHPO₄.

-

FTIR: The FTIR spectrum of Ba₂P₂O₇ will lack the O-H and P-O-H vibrational bands that are present in the spectrum of BaHPO₄, confirming the loss of water.

Conclusion

The thermal decomposition of barium hydrogen phosphate is a straightforward and reproducible process that yields this compound. The decomposition temperature and mass loss are well-defined, although they can be influenced by the synthesis route of the initial material. The experimental protocols outlined in this guide provide a robust framework for studying this thermal decomposition and for the controlled synthesis of this compound for various applications.

References

Polymorphism in Barium pyrophosphate

An In-depth Technical Guide to the Polymorphism of Barium Pyrophosphate

Introduction

This compound (Ba₂P₂O₇) is an inorganic compound that has garnered significant interest in materials science and inorganic chemistry. Its utility as a host material for phosphors in lighting and display technologies, as well as its applications in specialized ceramics and as a component in high-temperature insulators and capacitors, stems from its high thermal stability and unique crystal structures.[1] The ability of Ba₂P₂O₇ to exist in multiple crystalline forms, a phenomenon known as polymorphism, is critical as the crystal structure directly influences its physical and chemical properties, including its optical and thermal characteristics.[2][3] This guide provides a comprehensive overview of the known polymorphs of this compound, their structural characteristics, synthesis methodologies, and the experimental techniques used for their characterization.

Polymorphs of this compound

This compound is known to exhibit at least two well-characterized polymorphs: a low-temperature orthorhombic phase (α-Ba₂P₂O₇) and a high-temperature hexagonal phase (σ-Ba₂P₂O₇).[1][4][5] A third form, δ-Ba₂P₂O₇, has also been mentioned in the context of thermal dehydration studies.[6] The transition between the low-temperature and high-temperature forms is a key aspect of its material properties.

α-Ba₂P₂O₇: The Orthorhombic Low-Temperature Polymorph

The α-form of this compound is the stable polymorph at lower temperatures.[1] It possesses an orthorhombic crystal structure, isotypic with α-Sr₂P₂O₇.[2][3][4] The structure is built from two distinct BaO₉ polyhedra where the barium cations are coordinated by nine oxygen atoms.[2][4][7] These polyhedra are linked together, forming large channels where the pyrophosphate (P₂O₇) anions are located.[2][3] The P₂O₇ groups in this structure have an eclipsed conformation.[2][7]

σ-Ba₂P₂O₇: The Hexagonal High-Temperature Polymorph

Upon heating, α-Ba₂P₂O₇ undergoes a phase transition to the high-temperature σ-polymorph.[1] This transition typically occurs in the range of 600–700°C.[1] The σ-Ba₂P₂O₇ phase has a hexagonal crystal structure with the space group P-62m.[1][4] This structure is notably different from other alkaline earth pyrophosphates.[4][5] In this high-temperature form, the Ba²⁺ cations are also divided into two types based on their coordination environment.[1]

Polymorphic Transition

The transformation from the orthorhombic α-phase to the hexagonal σ-phase is a critical characteristic of Ba₂P₂O₇. This structural rearrangement can be observed in real-time using techniques like high-temperature X-ray diffraction (HT-XRD).[1] Differential Scanning Calorimetry (DSC) can also be employed to provide quantitative data on the heat flow associated with this phase transition.[1]

References

- 1. This compound | 13466-21-2 | Benchchem [benchchem.com]

- 2. α-Ba2P2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Hydrothermally synthesized α-Ba2P2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Barium Pyrophosphate Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium pyrophosphate (Ba₂P₂O₇) is an inorganic compound of significant interest in materials science and solid-state chemistry. Its utility as a host material for phosphors in lighting and display technologies, as well as its potential applications in ceramics and electronics, stems from its high thermal stability. Understanding the phase behavior of this compound is critical for controlling its synthesis and tailoring its properties for specific applications. This technical guide provides a comprehensive overview of the phase diagram of this compound, detailing its crystallographic phases, transition temperatures, and the experimental protocols for its synthesis and characterization.

Crystalline Phases and Phase Transitions

This compound is known to exist in at least two distinct crystalline polymorphs: a low-temperature orthorhombic phase (α-Ba₂P₂O₇) and a high-temperature hexagonal phase (σ-Ba₂P₂O₇).

Thermal Analysis

TGA of barium hydrogen phosphate (BaHPO₄), a common precursor, shows a decomposition process that results in the formation of this compound. This decomposition is typically complete by 430°C, with the resulting material being the α-phase of Ba₂P₂O₇[1]. Further heating of this α-phase to 727°C induces the transformation to the σ-phase.

dot

Caption: Thermal pathway from BaHPO₄ to σ-Ba₂P₂O₇.

Data Presentation: Crystallographic Information

The structural details of the two primary phases of this compound are summarized in the table below for easy comparison.

| Property | α-Ba₂P₂O₇ (Low Temperature) | σ-Ba₂P₂O₇ (High Temperature) |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma | P-62m |

| Lattice Parameters | a = 9.2875 Å[2] b = 5.6139 Å[2] c = 13.8064 Å[2] | a = 6.2583 Å (approx.) c = 11.3492 Å (approx.) |

| Cell Volume | 719.85 ų[2] | Not explicitly reported for Ba₂P₂O₇ |

| Coordination of Ba²⁺ | Two distinct BaO₉ polyhedra[2] | Eleven- and ten-fold coordination |

| P-O-P Angle | 131.52°[2] | Not explicitly reported |

| Conformation | Eclipsed[2] | Eclipsed |

Note: Lattice parameters for σ-Ba₂P₂O₇ are inferred from a study on a compound with a similar structure and the same space group and may not be exact for Ba₂P₂O₇.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for obtaining desired phases and morphologies. The following sections outline common experimental procedures.

Solid-State Reaction

This is a conventional method for producing polycrystalline powders of this compound.

Methodology:

-

Precursor Selection: High-purity barium carbonate (BaCO₃) and ammonium dihydrogen phosphate ((NH₄)₂HPO₄) are typically used as starting materials.

-

Stoichiometric Mixing: The precursors are weighed in a 1:2 molar ratio of BaCO₃ to (NH₄)₂HPO₄.

-

Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

-

Calcination: The ground mixture is placed in a platinum or alumina crucible and subjected to a multi-step heating process:

-

Heat to 373 K and hold for 24 hours.

-

Increase temperature to 573 K and hold for 24 hours.

-

Increase temperature to 773 K and hold for 24 hours.

-

After cooling and re-grinding, a final heat treatment at 973 K (700°C) for 48 hours is performed.[2]

-

-

Cooling: The furnace is then slowly cooled to room temperature at a rate of 5 K/h to yield the α-Ba₂P₂O₇ phase.[2]

-

Washing: The final product is washed with hot deionized water to remove any unreacted precursors or soluble byproducts.[2]

dot

Caption: Solid-state synthesis workflow for α-Ba₂P₂O₇.

Hydrothermal Synthesis

Hydrothermal methods are employed to grow single crystals or well-defined crystalline powders of this compound.

Methodology for Single Crystal Growth of α-Ba₂P₂O₇:

-

Precursor Preparation: 0.17 g of barium hydrogen phosphate (BaHPO₄) and 0.05 g of ammonium dihydrogen phosphate (NH₄H₂PO₄) are used as the phosphate sources.

-

Solvent Preparation: A 1M solution of barium hydroxide (Ba(OH)₂) is prepared.

-

Reaction Setup: The solid precursors are combined with 0.4 mL of the 1M Ba(OH)₂ solution in a sealed silver ampoule.[3]

-

Hydrothermal Reaction: The sealed ampoule is heated to 773 K (500°C) for 7-10 days under a counter pressure of 19000 psi (131 MPa).[3]

-

Product Recovery: After the reaction period, the ampoule is cooled, and the contents are washed with deionized water to isolate the α-Ba₂P₂O₇ crystals.[3]

dot

Caption: Hydrothermal synthesis of α-Ba₂P₂O₇ single crystals.

Co-precipitation Method

Co-precipitation is a versatile wet-chemical technique for synthesizing homogeneous, fine powders of this compound, often used for phosphor applications.[4]

General Methodology:

-

Precursor Solution Preparation: Aqueous solutions of a soluble barium salt (e.g., barium chloride, BaCl₂) and a phosphate source (e.g., ammonium dihydrogen phosphate, (NH₄)₂HPO₄) are prepared separately.

-

Precipitation: The phosphate solution is slowly added to the barium salt solution under constant stirring. A precipitating agent, such as a mixture of sodium hydroxide and ammonium carbonate, is simultaneously added to maintain a constant pH, typically around 9.

-

Maturation: The resulting suspension is stirred for an extended period (e.g., overnight) to allow for the complete precipitation and aging of the precipitate.

-

Filtration and Washing: The precipitate is separated from the mother liquor by filtration (often under pressure for fine particles) and washed repeatedly with deionized water until the filtrate is neutral.

-

Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80°C) overnight.

-

Calcination: The dried powder is calcined at a high temperature (e.g., 500°C or higher) to form the final crystalline Ba₂P₂O₇ product.[1]

dot

Caption: Co-precipitation synthesis workflow for Ba₂P₂O₇.

Conclusion

The phase behavior of this compound is characterized by two primary polymorphs, the low-temperature orthorhombic α-phase and the high-temperature hexagonal σ-phase, with a transition temperature of approximately 727°C. The choice of synthesis method—solid-state reaction, hydrothermal synthesis, or co-precipitation—plays a critical role in determining the crystallinity, morphology, and phase purity of the final product. The detailed crystallographic data and experimental protocols provided in this guide offer a foundational understanding for researchers and scientists working with this compound, enabling precise control over its synthesis for various advanced applications. Further high-temperature crystallographic studies would be beneficial to refine the lattice parameters of the σ-phase and to provide a more detailed picture of the phase transition mechanism.

References

Solubility of Barium pyrophosphate in different solvents

An In-depth Technical Guide to the Solubility of Barium Pyrophosphate

Introduction

This compound (Ba₂P₂O₇) is an inorganic compound of significant interest in the fields of materials science, inorganic chemistry, and drug development.[1] It serves as a precursor in the synthesis of various functional materials and has applications as a phosphor host material. Understanding the solubility of this compound in different solvent systems is crucial for its synthesis, purification, and application, particularly in contexts where controlled dissolution or precipitation is required. This guide provides a comprehensive overview of the solubility of this compound, detailing quantitative data, experimental protocols for solubility determination, and the key factors influencing its dissolution.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the conditions, such as pH and the presence of complexing agents. The following table summarizes the available quantitative data on the solubility of this compound.

| Solvent System | Solubility | Solubility Product (Ksp) | pKsp | Notes |

| Water (H₂O) | 0.01 g/100 mL[1][2][3] | - | - | Exhibits low solubility in pure water. |

| Acidic Solutions (e.g., HCl) | Soluble[1][2][3] | - | - | Solubility significantly increases at pH < 2.[1] |

| Ammonium Salt Solutions | Soluble[2][3] | - | - | Dissolution is enhanced due to the formation of complexes.[1] |

| Aqueous Solutions | - | - | 10.5[2][3] | The pKsp value is a measure of the low solubility in aqueous solutions. |

Factors Affecting Solubility

Effect of pH

The solubility of this compound is strongly influenced by the pH of the solvent. In neutral aqueous solutions, it is sparingly soluble.[1][2][3] However, in acidic solutions, its solubility increases significantly.[1][2][3] This is because the pyrophosphate anion (P₂O₇⁴⁻) is the conjugate base of a weak acid and will be protonated in the presence of H⁺ ions. This reaction shifts the dissolution equilibrium towards the formation of soluble species, as described by the following general reaction:

Ba₂P₂O₇(s) + 4H⁺(aq) ⇌ 2Ba²⁺(aq) + H₄P₂O₇(aq)

Complexation Effects

The presence of complexing agents can also enhance the solubility of this compound. For instance, it is soluble in solutions containing ammonium salts.[1][2][3] The ammonium ions can interact with the barium ions, leading to the formation of soluble barium-ammonia complexes, which effectively removes Ba²⁺ ions from the solution and drives the dissolution of the this compound salt.

Experimental Protocols

Synthesis of this compound

A common precursor for solubility studies is the synthesis of the compound itself. Two primary methods are often employed:

-

Solid-State Reaction: This method involves the thermal decomposition of barium hydrogen phosphate (BaHPO₄). The precursor is heated, leading to a condensation reaction that forms this compound and water vapor.[1][2]

2BaHPO₄(s) --(Heat)--> Ba₂P₂O₇(s) + H₂O(g)[1]

-

Aqueous Precipitation: this compound can be precipitated from an aqueous solution by reacting a soluble barium salt, such as barium chloride (BaCl₂), with pyrophosphoric acid (H₄P₂O₇) or a soluble pyrophosphate salt.[2] This method can yield hydrated forms of the compound, such as Ba₂P₂O₇·2H₂O.[3]

2BaCl₂(aq) + Na₄P₂O₇(aq) → Ba₂P₂O₇(s) + 4NaCl(aq)

Determination of Solubility

Quantitative determination of this compound solubility requires precise measurement of the concentration of dissolved barium ions in a saturated solution. The following experimental workflow is typically employed:

-

Equilibration: An excess amount of solid this compound is added to the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the solid and the dissolved ions.

-

Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved through filtration or centrifugation.

-

Analysis of Dissolved Barium: The concentration of barium ions in the clear, saturated solution is then determined using sensitive analytical techniques.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the elemental composition of a sample and is well-suited for measuring the low concentrations of barium expected in saturated solutions of this compound.[1]

-

Ion-Selective Electrodes (ISEs): A barium-selective electrode can be used to measure the activity (which can be related to concentration) of Ba²⁺ ions in the solution.[1]

-

Atomic Absorption Spectroscopy (AAS): This technique can also be used to measure the concentration of barium ions.

-

Visualizations

Logical Workflow for this compound Dissolution

Caption: A diagram illustrating the dissolution of solid this compound in different solvent systems and the resulting solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its behavior in various chemical environments. While it is sparingly soluble in water, its solubility is significantly enhanced in acidic solutions and in the presence of complexing agents like ammonium salts. This behavior is attributed to the protonation of the pyrophosphate anion and the formation of soluble barium complexes, respectively. The quantitative determination of its solubility relies on precise experimental protocols involving equilibration and sensitive analytical techniques such as ICP-MS and ion-selective electrodes. A thorough understanding of these solubility characteristics is essential for professionals in research, materials science, and drug development who work with this compound.

References

Health and Safety Considerations for Barium Pyrophosphate: An In-Depth Technical Guide

Disclaimer: Limited direct toxicological data is available for Barium pyrophosphate (Ba₂P₂O₇). Therefore, this guide extrapolates from data on other soluble barium compounds, particularly barium chloride, to provide a comprehensive overview of potential health and safety considerations. The toxicity of barium compounds is largely dependent on their solubility, and while this compound is sparingly soluble in water, it can be soluble in acidic environments, such as the stomach, potentially leading to the release of toxic barium ions (Ba²⁺).[1][2]

Physicochemical and Toxicological Properties

This section summarizes the key physicochemical properties of this compound and the toxicological data available for soluble barium compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ba₂P₂O₇ | [1] |

| Molecular Weight | 448.6 g/mol | [1] |

| Appearance | White powder | [1][3] |

| Density | 3.9 g/cm³ | [1][3] |

| Water Solubility | 0.01 g/100mL | [1] |

| Solubility | Soluble in acid solutions and ammonium salts. | [1][2] |

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 | Warning |

Source:[4]

Table 3: Acute Toxicity Data for Soluble Barium Compounds (as Barium Chloride)

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 78 - 277 | [5][6][7] |

| Guinea pig | Oral | 50 | [5] |

Note: LD50 refers to the dose that is lethal to 50% of the tested population.

Table 4: Occupational Exposure Limits for Soluble Barium Compounds (as Ba)

| Organization | Limit | Value |

| OSHA (PEL) | TWA (8-hour) | 0.5 mg/m³ |

| NIOSH (REL) | TWA (10-hour) | 0.5 mg/m³ |

| ACGIH (TLV) | TWA (8-hour) | 0.5 mg/m³ |

Source:[8][9][10][11] PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.

Hazard Identification and Safety Measures

Summary of Hazards

Exposure to soluble barium compounds can cause a range of adverse health effects. The primary mechanism of toxicity is the blockade of potassium channels, leading to hypokalemia (low potassium levels in the blood).[12][13][14]

Key health effects include:

-

Gastrointestinal distress: Nausea, vomiting, abdominal cramps, and diarrhea are common early symptoms of ingestion.[6][12]

-

Cardiovascular effects: Irregular heartbeat, hypertension, and other cardiac arrhythmias can occur due to hypokalemia.[6][12]

-

Neuromuscular effects: Muscle weakness, tremors, and paralysis are possible.[6][12]

-

Respiratory distress: In severe cases, paralysis of respiratory muscles can lead to respiratory failure.[13]

-

Kidney damage: The kidneys are a target organ for barium toxicity, with potential for nephropathy with prolonged exposure.[15]

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear impervious gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from acids and incompatible materials.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[17] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[17] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[16][17] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16][17] |

Experimental Protocols

In Vivo Long-Term Toxicity and Carcinogenicity Study (Adapted from NTP TR-432)[16]

This protocol provides a framework for assessing the long-term toxicity and carcinogenic potential of a substance administered through drinking water, based on the National Toxicology Program's studies on barium chloride.

Objective: To evaluate the chronic toxicity and carcinogenicity of this compound in rats and mice.

Methodology:

-

Animal Model: F344/N rats and B6C3F1 mice, 60 animals per sex per group.

-

Test Substance Preparation: this compound is suspended in drinking water at various concentrations. Due to its low water solubility, continuous stirring or sonication may be required to maintain a homogenous suspension. The stability and concentration of the suspension should be verified regularly.

-

Dose Administration: The test substance is administered in the drinking water ad libitum for a period of two years.

-

Dose Groups: At least three dose groups and a control group (receiving untreated drinking water) are used. Dose levels are determined based on preliminary shorter-term studies.

-

Observations:

-

Clinical Observations: Animals are observed twice daily for signs of toxicity.

-

Body Weight and Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples are collected at interim and terminal sacrifices for analysis.

-

Necropsy and Histopathology: A complete necropsy is performed on all animals. A comprehensive set of tissues is collected, preserved, and examined microscopically.

-

-

Data Analysis: Statistical analysis is performed to determine the significance of any observed effects on survival, body weight, clinical pathology, and tumor incidence.

In Vitro Cytotoxicity Assay: MTT Assay (Adapted for Insoluble Powders)

This protocol describes a method to assess the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with modifications for a poorly soluble inorganic powder.

Objective: To determine the cytotoxic potential of this compound on a selected cell line.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human lung fibroblasts, kidney epithelial cells) is cultured in 96-well plates until a confluent monolayer is formed.

-

Test Substance Preparation:

-

A stock suspension of this compound is prepared in a sterile, biocompatible solvent (e.g., serum-free cell culture medium with 0.1% Pluronic F-68 to aid dispersion).

-

The stock suspension is sonicated to create a fine, homogenous dispersion.

-

Serial dilutions of the suspension are prepared in the cell culture medium.

-

-

Exposure: The culture medium in the 96-well plates is replaced with the medium containing the different concentrations of the this compound suspension. Control wells receive the vehicle control (medium with the dispersant).

-

Incubation: The cells are incubated with the test substance for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After incubation, the medium containing the test substance is carefully removed.

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[18]

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[18][19]

-

The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[19][20]

-

The plate is gently shaken to ensure complete dissolution.

-

-

Data Acquisition and Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and an IC50 value (concentration causing 50% inhibition of cell viability) is calculated.[19][21]

Signaling Pathways and Experimental Workflows

Mechanism of Barium-Induced Hypokalemia

Barium's primary toxic effect is the blockade of inward-rectifier potassium channels (Kir channels). This blockade inhibits the normal efflux of potassium ions from the cell, leading to an intracellular accumulation of potassium and a subsequent decrease in extracellular potassium levels (hypokalemia). This disruption of potassium homeostasis is the underlying cause of many of the acute symptoms of barium poisoning, including cardiac arrhythmias and muscle weakness.[14][22][23][24]

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 13466-21-2 [chemicalbook.com]

- 3. This compound | CAS 13466-21-2 | Lorad Chemical Corporation [loradchemical.com]

- 4. 焦磷酸钡 powder, -200 mesh, 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. Barium chloride - Wikipedia [en.wikipedia.org]

- 6. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. series.publisso.de [series.publisso.de]

- 8. nj.gov [nj.gov]

- 9. response.epa.gov [response.epa.gov]

- 10. nj.gov [nj.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Barium chloride (as Ba) [cdc.gov]

- 12. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. researchhub.com [researchhub.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Boosting the signal: Endothelial inward rectifier K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-State Synthesis of Barium Pyrophosphate

Introduction

Barium pyrophosphate (Ba₂P₂O₇) is an inorganic compound with applications in various fields, including as a host material for phosphors in lighting applications and as a component in specialty ceramics. The solid-state synthesis method is a straightforward and widely used technique for the preparation of polycrystalline Ba₂P₂O₇. This method involves the high-temperature reaction of solid precursors to form the desired product. This document provides detailed protocols for two common solid-state synthesis routes for this compound.

Synthesis Overview

The solid-state synthesis of this compound can be effectively achieved through two primary pathways:

-

Protocol 1: Thermal decomposition of Barium hydrogen phosphate (BaHPO₄).

-

Protocol 2: Direct reaction of Barium carbonate (BaCO₃) and Diammonium hydrogen phosphate ((NH₄)₂HPO₄).

Both methods rely on the precise stoichiometric mixing of precursors followed by a controlled high-temperature calcination process to yield the final this compound product.

Protocol 1: Synthesis via Thermal Decomposition of Barium Hydrogen Phosphate

This protocol outlines the synthesis of this compound through the thermal decomposition of Barium hydrogen phosphate. This is a single-precursor method that is simple and efficient.

Reaction Chemistry

The overall chemical reaction for this synthesis route is:

2BaHPO₄(s) → Ba₂P₂O₇(s) + H₂O(g)

Experimental Protocol

-

Precursor Preparation:

-

Obtain high-purity Barium hydrogen phosphate (BaHPO₄) powder.

-

Dry the precursor at 120°C for 4 hours to remove any adsorbed moisture.

-

-

Grinding:

-

Thoroughly grind the dried BaHPO₄ powder in an agate mortar for 15-20 minutes to ensure homogeneity and a fine particle size. This step is crucial for achieving a uniform reaction.

-

-

Calcination:

-

Transfer the ground powder into an alumina crucible.

-

Place the crucible in a programmable muffle furnace.

-

Heat the sample according to the temperature profile outlined in Table 1. The decomposition of BaHPO₄ occurs at temperatures above 370°C.[1]

-

After the dwell time, allow the furnace to cool down naturally to room temperature.

-

-

Product Characterization:

-

The resulting white powder is this compound.

-

Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and crystal structure.

-

Quantitative Data

| Parameter | Value | Reference |

| Precursor | Barium hydrogen phosphate (BaHPO₄) | [1] |

| Stoichiometry | 2 moles BaHPO₄ → 1 mole Ba₂P₂O₇ | [1] |

| Calcination Temperature | 500 - 800 °C | [2] |

| Dwell Time | 2 - 8 hours | [3] |

| Heating Rate | 5 °C/minute (Typical) | General Practice |

Table 1: Experimental Parameters for Protocol 1

Experimental Workflow

Caption: Workflow for Ba₂P₂O₇ synthesis from BaHPO₄.

Protocol 2: Synthesis via Reaction of Barium Carbonate and Diammonium Hydrogen Phosphate

This protocol details the synthesis of this compound from the reaction of Barium carbonate and Diammonium hydrogen phosphate. This method involves the reaction of two precursors at high temperatures.

Reaction Chemistry

The balanced chemical equation for this synthesis route is:

2BaCO₃(s) + 2(NH₄)₂HPO₄(s) → Ba₂P₂O₇(s) + 2CO₂(g) + 4NH₃(g) + 3H₂O(g)

Experimental Protocol

-

Precursor Preparation and Mixing:

-

Weigh stoichiometric amounts of high-purity Barium carbonate (BaCO₃) and Diammonium hydrogen phosphate ((NH₄)₂HPO₄) in a 2:2 molar ratio.

-

Transfer the powders to an agate mortar.

-

-

Grinding:

-

Thoroughly grind the mixture for 20-30 minutes to ensure intimate contact between the reactant particles. A consistent, fine powder should be obtained.

-

-

Calcination:

-

Place the ground powder mixture into an alumina crucible.

-

Transfer the crucible to a programmable muffle furnace.

-

Heat the sample according to the temperature profile specified in Table 2. A two-step heating process can be beneficial to first decompose the ammonium phosphate precursor at a lower temperature before the final high-temperature reaction.

-

After the final dwell time, let the furnace cool down to room temperature.

-

-

Post-Calcination Grinding:

-

The resulting product may be agglomerated. Gently grind the calcined product in an agate mortar to obtain a fine powder.

-

-

Product Characterization:

-

The final white powder is this compound.

-

Confirm the phase and purity of the product using XRD.

-

Quantitative Data

| Parameter | Value | Reference |

| Precursors | Barium carbonate (BaCO₃), Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | [3] |

| Stoichiometric Ratio | BaCO₃ : (NH₄)₂HPO₄ = 2 : 2 | [3] |

| Calcination Temperature | 1300 °C (for a similar Ba-Ti-P system) | [3] |

| Dwell Time | 8 hours | [3] |

| Heating Rate | 5 - 10 °C/minute (Typical) | General Practice |

Table 2: Experimental Parameters for Protocol 2

Experimental Workflow

Caption: Workflow for Ba₂P₂O₇ synthesis from BaCO₃ and (NH₄)₂HPO₄.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated area or a fume hood.

-

The thermal decomposition of Diammonium hydrogen phosphate releases ammonia gas, which is corrosive and has a strong odor. Ensure adequate ventilation during the calcination process for Protocol 2.

-

Use appropriate tongs and heat-resistant gloves when handling hot crucibles and operating the muffle furnace.

Conclusion

The solid-state synthesis of this compound is a reliable and accessible method for producing this material in a laboratory setting. The choice between the two protocols may depend on the availability and purity of the starting materials. Protocol 1, using BaHPO₄, is a simpler, single-precursor route, while Protocol 2, with BaCO₃ and (NH₄)₂HPO₄, offers an alternative from more common laboratory reagents. For both methods, thorough grinding of the precursors and a controlled calcination process are critical for obtaining a pure, single-phase product.

References

Application Notes and Protocols for the Wet Chemical Precipitation of Barium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium pyrophosphate (Ba₂P₂O₇) is an inorganic compound that has garnered significant interest in materials science and is emerging as a material with potential in biomedical applications. Its high thermal stability and luminescent properties make it a promising host material for phosphors.[1] For professionals in drug development and biomaterials, pyrophosphates are of interest due to their biocompatibility and role in biological mineralization processes.[2] While calcium pyrophosphate is more extensively studied for dental and bone regeneration applications, the synthesis and properties of this compound suggest its potential as a biomaterial, possibly in areas such as a component in bioactive glass-ceramics or as a vehicle for drug delivery.[1][3]

This document provides detailed application notes and protocols for the synthesis of this compound via a wet chemical precipitation method. This technique offers advantages in controlling particle size and morphology.[4] The process involves the initial precipitation of Barium hydrogen phosphate (BaHPO₄), which is subsequently converted to this compound through calcination.

Experimental Protocols

Protocol 1: Synthesis of Barium Hydrogen Phosphate (BaHPO₄) Precursor

This protocol details the wet chemical precipitation of BaHPO₄ nanoparticles, a necessary precursor for this compound.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Phosphoric acid (H₃PO₄) or other phosphate source (e.g., diammonium hydrogen phosphate - (NH₄)₂HPO₄)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Ethanol

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer with stir bar

-

pH meter

-

Centrifuge

-

Drying oven

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a 0.5 M solution of Barium chloride (BaCl₂) by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.

-

Prepare a 0.3 M solution of phosphoric acid (H₃PO₄) in deionized water.

-

-

Precipitation:

-

Place the Barium chloride solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the phosphoric acid solution dropwise to the Barium chloride solution.

-

Continuously monitor and adjust the pH of the mixture to a desired value (e.g., between 7 and 11) by adding ammonium hydroxide or sodium hydroxide solution. The pH will influence the particle size of the precipitate.

-

Allow the reaction to proceed for 1-2 hours with continuous stirring.

-

-

Aging of the Precipitate:

-

After the addition of the phosphate source is complete and the desired pH is stable, stop stirring and allow the precipitate to age in the mother liquor for 24 hours at room temperature. This aging process can improve the crystallinity of the product.

-

-

Washing and Separation:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the collected precipitate three times with deionized water to remove any unreacted precursors and byproducts.

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying:

-

Dry the washed precipitate in an oven at 60-80°C for 24 hours to obtain a fine white powder of Barium hydrogen phosphate (BaHPO₄).

-

Protocol 2: Calcination of BaHPO₄ to this compound (Ba₂P₂O₇)

This protocol describes the thermal conversion of the BaHPO₄ precursor to the final this compound product.

Materials:

-

Dried Barium hydrogen phosphate (BaHPO₄) powder from Protocol 1.

Equipment:

-

High-temperature furnace (muffle furnace)

-

Ceramic crucible

Procedure:

-

Preparation:

-

Place the dried BaHPO₄ powder into a ceramic crucible.

-

-

Calcination:

-

Place the crucible in the high-temperature furnace.

-

Heat the sample to a temperature between 430°C and 900°C. The exact temperature can influence the crystallinity and phase purity of the final product. A common temperature for the conversion is around 430°C.[5]

-

Hold the sample at the target temperature for a period of 2-4 hours.

-

The heating rate should be controlled, for example, at 5-10°C/min.

-

-

Cooling:

-

After the dwell time, turn off the furnace and allow the sample to cool down to room temperature slowly inside the furnace to prevent thermal shock.

-

-

Product Collection:

-

Once cooled, remove the crucible from the furnace. The resulting white powder is this compound (Ba₂P₂O₇).

-

Data Presentation

Table 1: Influence of pH on the Crystallite Size of Barium Phosphate Precipitate

| pH | Average Crystallite Size (nm) |

| 7 | 48.56 |

| 8 | 36.60 |

| 9 | 31.89 |

| 10 | 33.27 |

| 11 | 34.79 |

Note: Data extracted from a study on bio-inspired synthesis of barium phosphates. The precipitate is primarily BaHPO₄.

Table 2: Thermal Decomposition Properties of BaHPO₄

| Parameter | Value |

| Decomposition Onset Temperature | ~370°C |

| Decomposition Completion Temperature | ~430°C |

| Thermal Decomposition Process | Endothermic |

Note: Data obtained from TGA/DTA analysis of BaHPO₄ crystals.[5]

Visualizations

References

Application Notes & Protocols: Sol-Gel Synthesis of Barium Pyrophosphate Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium pyrophosphate (Ba₂P₂O₇) nanoparticles are of growing interest in the biomedical field due to their potential applications in drug delivery, bioimaging, and as components of bioceramics. The sol-gel synthesis route offers a versatile and cost-effective method for producing high-purity, homogenous nanoparticles with controlled size and morphology at relatively low temperatures. This document provides a detailed protocol for the sol-gel synthesis of this compound nanoparticles and discusses their potential applications, particularly in drug development. While specific protocols for sol-gel synthesis of this compound are not widely documented, this guide is based on established sol-gel principles for related metal oxides and phosphates.

Experimental Protocols

Sol-Gel Synthesis of this compound Nanoparticles

This protocol outlines a plausible sol-gel synthesis route for this compound nanoparticles. It is based on the hydrolysis and condensation of barium and phosphorus precursors.

Materials:

-

Barium precursor: Barium acetate (Ba(CH₃COO)₂) or Barium nitrate (Ba(NO₃)₂)

-

Phosphorus precursor: Triethyl phosphate (TEP, C₆H₁₅O₄P) or Phosphoric acid (H₃PO₄)

-

Solvent: Ethanol (C₂H₅OH) or 2-Methoxyethanol (C₃H₈O₂)

-

Catalyst: Nitric acid (HNO₃) or Acetic acid (CH₃COOH) (for hydrolysis control)

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Beakers and flasks

-

Drying oven

-

Muffle furnace

Protocol:

-

Precursor Solution Preparation:

-

Barium Sol: Dissolve a stoichiometric amount of the barium precursor (e.g., Barium acetate) in the chosen solvent (e.g., 2-methoxyethanol) in a flask. Stir the solution at a slightly elevated temperature (e.g., 60°C) until the precursor is completely dissolved.

-

Phosphorus Sol: In a separate flask, mix the phosphorus precursor (e.g., Triethyl phosphate) with the same solvent. If using an acid catalyst, add it to this solution to control the hydrolysis rate.

-

-

Sol Formation and Gelation:

-

Slowly add the phosphorus sol to the barium sol dropwise while stirring vigorously.

-

Add a controlled amount of deionized water to the mixture to initiate hydrolysis and condensation reactions. The water-to-precursor molar ratio is a critical parameter for controlling particle size.

-

Continue stirring the solution at a constant temperature (e.g., 60-80°C) for several hours until a transparent and viscous gel is formed. This indicates the formation of a three-dimensional network.

-

-

Aging:

-

Age the gel at room temperature for 24-48 hours. During this step, the polycondensation reactions continue, strengthening the gel network and influencing the final pore structure.

-

-

Drying:

-

Dry the aged gel in an oven at a temperature between 80°C and 120°C for 12-24 hours to remove the solvent and other volatile organic compounds. The resulting solid is a xerogel.

-

-

Calcination:

-

Calcine the dried xerogel powder in a muffle furnace. The temperature should be ramped up slowly (e.g., 5°C/min) to the desired calcination temperature (typically between 500°C and 800°C) and held for several hours. This step removes residual organics and promotes the crystallization of the this compound phase. The final product is a fine white powder of this compound nanoparticles.

-

Characterization of this compound Nanoparticles

To evaluate the properties of the synthesized nanoparticles, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD): To determine the crystalline phase, purity, and average crystallite size of the nanoparticles.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle agglomeration.

-

Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and shape of individual nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the synthesized material and confirm the formation of pyrophosphate bonds.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in a suspension.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of barium phosphate nanoparticles synthesized under varying conditions. While this data is for general barium phosphates, similar trends would be expected for this compound.[1][2]

| Synthesis Parameter | Average Crystallite Size (nm) | Particle Size Range (nm) | Morphology |

| pH 7 | 48.56 | 20-100 | Irregular flakes |

| pH 8 | 36.60 | 20-100 | Irregular flakes |

| pH 9 | 31.89 | 20-100 | Irregular flakes |

| pH 10 | 33.27 | 20-100 | Irregular flakes |

| pH 11 | 34.79 | 20-100 | Irregular flakes |

Visualizations

Experimental Workflow

Caption: Workflow for sol-gel synthesis of this compound nanoparticles.

Logical Relationships in Nanoparticle Drug Delivery

Caption: Conceptual pathway for nanoparticle-mediated drug delivery.

Applications in Drug Development

This compound nanoparticles, owing to their ceramic nature and the general properties of nanoparticles, hold promise for various applications in drug development. Nanoparticle-based drug delivery systems are being extensively investigated to improve the therapeutic efficacy and reduce the side effects of conventional drugs.

-